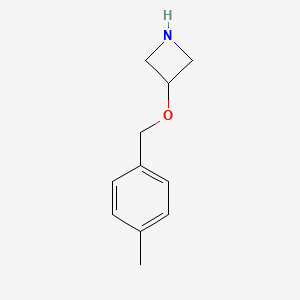

3-((4-Methylbenzyl)oxy)azetidine

Descripción

Historical Perspectives and Contemporary Significance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Four-membered nitrogen heterocycles, a class of compounds that includes the foundational azetidine (B1206935) ring, have a rich history in organic chemistry. bldpharm.comresearchgate.net Initially, their synthesis and manipulation were considered challenging due to the inherent ring strain of the four-membered system. bldpharm.combldpharm.com This strain, estimated to be approximately 25.4 kcal/mol for azetidine, makes the ring susceptible to opening, a characteristic that was historically viewed as a liability. bldpharm.com However, this perception has dramatically shifted in recent decades.

Modern synthetic chemists have harnessed this ring strain as a driving force for unique chemical transformations, enabling the construction of complex molecular architectures that would be difficult to achieve through other means. bldpharm.comsigmaaldrich.com The reactivity of azetidines is finely balanced; they are more stable and easier to handle than their three-membered counterparts, aziridines, yet more reactive than the five-membered pyrrolidines. bldpharm.com This intermediate reactivity has made them valuable intermediates and building blocks in organic synthesis. bldpharm.com

The contemporary significance of four-membered nitrogen heterocycles is underscored by their presence in a variety of biologically active compounds and pharmaceuticals. bldpharm.com Their incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. nih.gov Consequently, the development of novel synthetic methodologies for the efficient and stereoselective construction of substituted azetidines remains an active and important area of research. bldpharm.comsigmaaldrich.com

Azetidine Scaffolds as Privileged Motifs in Chemical Design and Modular Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Azetidine and its derivatives have emerged as such a privileged motif. nih.gov The rigid, three-dimensional structure of the azetidine ring can serve as a conformational constraint, locking flexible molecules into a bioactive conformation. This can lead to enhanced binding affinity and selectivity for a particular biological target.

The modular nature of azetidine synthesis allows for the systematic introduction of various substituents at different positions of the ring, facilitating the creation of diverse chemical libraries for high-throughput screening. This "building block" approach is central to modern drug discovery, enabling the rapid optimization of lead compounds. The ability to tune the properties of a molecule by modifying the substituents on the azetidine ring makes it a powerful tool for medicinal chemists. Furthermore, the unique vectoral projections of substituents from the four-membered ring can explore chemical space in ways that are not accessible with more common five- and six-membered rings. nih.gov

Research Focus on 3-Substituted Azetidines and O-Alkoxy/Aryloxy Derivatives

Within the broader class of azetidines, 3-substituted derivatives have attracted significant attention. The 3-position of the azetidine ring is a key vector for introducing functionality that can interact with biological targets. In particular, O-alkoxy and O-aryloxy derivatives, where an oxygen atom is attached to the 3-position, have shown promise in a variety of applications.

The synthesis of these derivatives often proceeds through the O-alkylation of a 3-hydroxyazetidine precursor. This reaction allows for the introduction of a wide range of alkyl and aryl groups, each of which can modulate the biological activity and physicochemical properties of the final compound. For instance, the introduction of a benzyloxy group at the 3-position has been a strategy employed in the development of various therapeutic agents.

A compound of recent interest in this class is 3-((4-Methylbenzyl)oxy)azetidine . While extensive research on this specific molecule is still emerging, analogous compounds have shown moderate activity in kinase inhibition assays, suggesting that the para-substituted benzyl (B1604629) ether moiety may play a role in target engagement. The synthesis of such compounds typically involves the reaction of a protected 3-hydroxyazetidine with a substituted benzyl halide. This modular approach allows for the facile generation of a library of related compounds for structure-activity relationship (SAR) studies.

The following table outlines the basic properties of this compound:

| Property | Value |

| CAS Number | 1121633-97-3 |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

While detailed research findings on this compound are not yet widely published, its structural features and the established importance of 3-oxy-substituted azetidines position it as a compound of interest for further investigation in medicinal chemistry and synthetic organic chemistry. The exploration of its synthesis, reactivity, and biological activity is likely to be a fruitful area of future research.

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(4-methylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTOJWJGYRVHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methylbenzyl Oxy Azetidine and Analogous Azetidines

Fundamental Challenges and Recent Breakthroughs in Azetidine (B1206935) Core Construction

The construction of the azetidine ring is inherently challenging due to the high ring strain of the four-membered system, estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net This strain makes the formation of the ring energetically unfavorable and can lead to competing side reactions. bham.ac.ukresearchgate.net Traditional methods for azetidine synthesis often suffer from limitations such as the need for harsh reaction conditions, low yields, and limited substrate scope. researchgate.netresearchgate.net

However, recent years have witnessed significant breakthroughs in azetidine synthesis, driven by the increasing demand for these scaffolds in drug discovery. rsc.orgresearchwithrutgers.com These advances include the development of novel cycloaddition reactions, the application of C-H activation strategies, and the use of strain-release chemistry. rsc.orgrsc.orgacs.org These modern methods offer milder reaction conditions, improved efficiency, and greater functional group tolerance, opening up new avenues for the synthesis of complex and densely functionalized azetidines. rsc.orgchemrxiv.org

A key challenge that persists is the controlled introduction of substituents at specific positions on the azetidine ring, particularly for creating non-symmetrical substitution patterns and incorporating heteroatoms. researchgate.net The development of stereoselective methods to control the three-dimensional arrangement of substituents is also an active area of research. acs.org

Ring-Closing Strategies for Azetidine Ring Formation

Intramolecular Cyclization Approaches of γ-Functionalized Precursors

One of the most common and direct methods for constructing the azetidine ring is through the intramolecular cyclization of γ-functionalized linear precursors. rsc.orgresearchgate.net This strategy typically involves the nucleophilic attack of a nitrogen atom on an electrophilic carbon at the γ-position, displacing a leaving group to form the four-membered ring.

A classic example is the cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net The hydroxyl or halide group serves as the leaving group, and the cyclization is often promoted by a base. However, a significant competing reaction is elimination, which can be favored due to the strain of the forming azetidine ring. acs.org The choice of the leaving group is crucial, with more reactive groups like triflates often providing better yields than tosylates, especially with sterically hindered substrates. acs.org

Recent advancements in this area include the use of metal catalysts to facilitate the cyclization. For instance, La(OTf)₃ has been shown to catalyze the highly regioselective 4-exo-tet cyclization of linear 3,4-epoxy amines to produce azetidines. frontiersin.org This method provides an alternative to traditional approaches that rely on leaving groups like halogens or mesylates. frontiersin.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Aza-Paternò-Büchi Reaction)

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of azetidines. mdpi.comelsevier.com Among these, the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a particularly direct route to the azetidine core. rsc.orgrsc.org

The aza Paternò-Büchi reaction can be initiated by photochemical excitation. rsc.orgrsc.org Recent developments have focused on using visible light photocatalysis, which offers milder and more sustainable reaction conditions. springernature.comnih.govchemrxiv.org For example, an iridium(III) photocatalyst has been used to promote the aza-Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates with alkenes via triplet energy transfer. rsc.org This method has shown excellent functional group tolerance and allows for the synthesis of densely functionalized azetidines. rsc.org

Challenges in the aza Paternò-Büchi reaction include competing side reactions and the often-low reactivity of acyclic imine precursors. rsc.orgchemrxiv.org However, recent studies have shown that matching the frontier molecular orbital energies of the alkene and the imine equivalent can overcome these limitations, enabling the successful cycloaddition of previously unreactive acyclic oximes. nih.gov

Strain-Release Chemistry from Bicyclic Systems (e.g., Azabicyclo[1.1.0]butanes)

A novel and increasingly popular strategy for azetidine synthesis involves harnessing the high ring strain of bicyclic systems, particularly azabicyclo[1.1.0]butanes (ABBs). nih.govresearchgate.net These "spring-loaded" molecules can undergo facile ring-opening reactions upon activation, providing a driving force for the formation of functionalized azetidines. nih.govd-nb.info

The reactivity of ABBs can be triggered by electrophilic activation of the nitrogen atom, leading to nucleophilic attack at the bridgehead carbon and cleavage of the strained central bond. nih.gov This approach has been utilized in strain-release driven spirocyclization reactions to generate azetidine-containing spirocycles. nih.govd-nb.info

Furthermore, radical-based approaches have been developed. A visible-light-driven method utilizing an organic photosensitizer allows for the radical strain-release of ABBs to access densely functionalized azetidines in a single step. chemrxiv.orgresearchgate.net This photocatalytic radical strategy has demonstrated broad applicability, including the synthesis of derivatives of known drugs. researchgate.net

Advanced Catalytic Methods for the Synthesis of Azetidine Derivatives

The development of advanced catalytic methods has revolutionized the synthesis of azetidine derivatives, offering high efficiency, selectivity, and functional group compatibility. acs.orgorganic-chemistry.org

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed C(sp3)–H Amination, Copper-Catalyzed Photoinduced Cyclization, Nickel-Catalyzed Arylboration)

Palladium-Catalyzed C(sp³)–H Amination: Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, including those in the synthesis of azetidines. Intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a picolinamide-protected amine substrate provides an efficient route to azetidines. acs.orgorganic-chemistry.org This method utilizes a Pd(II)/Pd(IV) catalytic cycle and often proceeds with high diastereoselectivity. organic-chemistry.org The reaction conditions are typically mild, employing low catalyst loadings and inexpensive reagents. acs.orgorganic-chemistry.org This strategy has been successfully applied to the synthesis of various azabicyclic scaffolds. acs.org

Copper-Catalyzed Photoinduced Cyclization: Copper catalysis, particularly in combination with photoredox chemistry, has enabled novel synthetic pathways to azetidines. A copper-catalyzed photoinduced 4-exo-dig radical cyclization of ynamides has been reported for the synthesis of versatile azetidines. nature.comnih.gov This method proceeds under visible light irradiation and demonstrates excellent control over regioselectivity, favoring the less common 4-exo-dig pathway over the 5-endo-dig pathway. nature.com Another copper-catalyzed photoinduced radical annulation of aliphatic amines with alkynes has been developed to produce azetidines through a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.govthe-innovation.orgresearchgate.net

Nickel-Catalyzed Arylboration: While not as extensively explored for azetidine synthesis specifically, nickel-catalyzed cross-coupling reactions represent a promising area for future development. Nickel catalysts are known for their ability to facilitate a wide range of transformations, including the coupling of C(sp³)-hybridized centers. The development of nickel-catalyzed methods for the construction of the azetidine ring could offer complementary reactivity to existing palladium and copper systems.

Organocatalysis and Asymmetric Synthesis for Enantioenriched Azetidines

The development of stereoselective methods to produce enantioenriched azetidines is crucial for their application in chiral drugs and catalysts. Organocatalysis has emerged as a powerful strategy, avoiding the use of metals and often proceeding under mild conditions. researchgate.net

One successful approach involves the use of chiral auxiliaries, such as tert-butanesulfinamides. acs.org This method allows for the general and scalable synthesis of chiral C2-substituted monocyclic azetidines with high diastereoselectivity. The process typically begins with the condensation of an achiral 1,3-biselectrophile, like 3-chloropropanal, with the chiral tert-butanesulfinamide auxiliary. The subsequent addition of an organometallic reagent and intramolecular cyclization affords the N-sulfinyl azetidine. The auxiliary not only directs the stereochemical outcome but also serves as a protecting group that can be readily cleaved to yield the enantioenriched azetidine. acs.org Both (R)- and (S)-sulfinamide reactants are commercially available, providing access to either enantiomer of the final product. acs.org

Proline and its derivatives are another cornerstone of organocatalysis and have been applied to the asymmetric synthesis of heterocyclic compounds. mdpi.com For instance, L-azetidine carboxylic acid has been used as a catalyst in the electrophilic α-amination of ketones and aldehydes, demonstrating the potential of azetidine-based organocatalysts themselves in asymmetric transformations. researchgate.net The principles of aminocatalysis, involving the formation of transient enamines or iminium ions with chiral catalysts, can be extended to construct chiral azetidine frameworks from acyclic precursors.

The table below summarizes a selection of organocatalytic approaches for synthesizing chiral nitrogen-containing heterocycles, highlighting the principles applicable to azetidine synthesis.

| Catalyst/Auxiliary | Reaction Type | Key Features | Ref |

| Chiral tert-Butanesulfinamide | Diastereoselective Cyclization | General, scalable, high diastereoselectivity, access to both enantiomers. | acs.org |

| L-Azetidine Carboxylic Acid | α-Amination | Demonstrates use of azetidines in organocatalysis. | researchgate.net |

| Proline-derived Organocatalysts | Aldol/Mannich Reactions | Enamine/iminium catalysis for asymmetric C-C and C-N bond formation. | mdpi.com |

Photoredox and Visible Light-Driven Synthesis of Azetidines

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. chemrxiv.org This strategy has been successfully applied to the synthesis of azetidines through various pathways.

A prominent method is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. researchgate.netresearchgate.net While traditionally requiring high-energy UV light, recent advances utilize visible-light photocatalysts, such as iridium complexes, to facilitate the reaction. chemrxiv.orgnih.gov In one approach, the photocatalyst activates an oxime derivative (e.g., 2-isoxazoline-3-carboxylates) via triplet energy transfer. rsc.orgresearchgate.netnih.gov This excited-state species then undergoes a [2+2] cycloaddition with a wide range of alkenes. The operational simplicity, broad substrate scope, and mild conditions make this a powerful tool for accessing highly functionalized azetidines. researchgate.netnih.gov

Another photoredox strategy involves the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. chemrxiv.orgdigitellinc.com Here, a photocatalyst generates a tertiary benzylic radical at the C3-position of the azetidine ring via decarboxylation. This radical can then be trapped by activated alkenes to form 3-aryl-3-alkyl substituted azetidines, which are of significant interest in medicinal chemistry. digitellinc.com This method provides access to valuable azetidines with all-carbon quaternary centers at the 3-position. chemrxiv.orgdigitellinc.com

Radical strain-release (RSR) photocatalysis using azabicyclo[1.1.0]butanes (ABBs) represents another innovative route. chemrxiv.org In this process, a photosensitizer promotes the formation of a radical intermediate from a sulfonylimine precursor, which is then intercepted by the highly strained ABB to yield densely functionalized azetidines in a single step. chemrxiv.org

| Method | Precursors | Key Transformation | Catalyst Example | Ref |

| Aza Paternò–Büchi | Oximes and Alkenes | [2+2] Photocycloaddition | Iridium photocatalyst | researchgate.netnih.gov |

| Decarboxylative Alkylation | 3-Aryl-azetidine-3-carboxylic acids and Alkenes | Radical generation and conjugate addition | Iridium photocatalyst | chemrxiv.orgdigitellinc.com |

| Radical Strain-Release | Azabicyclo[1.1.0]butanes and Sulfonylimines | Radical addition and ring-opening | Organic photosensitizer | chemrxiv.org |

Electrocatalytic Approaches for Azetidine Synthesis

Electrosynthesis offers a sustainable and powerful alternative to traditional chemical methods, using electricity to drive redox reactions. nih.gov An important application in heterocycle synthesis is the electrocatalytic intramolecular hydroamination of allylic sulfonamides to access azetidines. acs.orgnih.govorganic-chemistry.org This transformation, which can be challenging with conventional methods due to the high conformational energy of the azetidine ring, is enabled by the merger of cobalt catalysis and electricity. nih.govresearchgate.net

The proposed mechanism involves the electrochemical generation of a cobalt-hydride species that adds to the alkene of an allylic sulfonamide. researchgate.net Subsequent oxidation steps, driven by the electric potential, lead to a key carbocationic intermediate that readily undergoes intramolecular C-N bond formation to furnish the azetidine ring. acs.orgnih.gov Mechanistic studies using electrochemical kinetic analysis have been crucial in elucidating the rate-determining steps of this protocol, highlighting the ability of electrochemistry to mediate specific catalyst oxidation states. acs.orgnih.gov This method provides a novel and regioselective route to this important heterocyclic system. organic-chemistry.org

Strategies for the Introduction of O-Substituents at the Azetidine 3-Position

The functionalization of the azetidine ring at the 3-position is a key step in the synthesis of compounds like 3-((4-Methylbenzyl)oxy)azetidine. This typically involves the use of a precursor such as 3-hydroxyazetidine, a commercially available starting material. sigmaaldrich.combiosynth.com

Methods for Selective Alkylation and Arylation of Hydroxyl-Functionalized Azetidines

The hydroxyl group of 3-hydroxyazetidine or its N-protected derivatives (e.g., 1-Boc-3-hydroxyazetidine) serves as a versatile handle for introducing a variety of substituents via O-alkylation or O-arylation. sigmaaldrich.com The most common and direct method for O-alkylation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent.

For the synthesis of 3-alkoxyazetidines, the nitrogen atom must first be protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent competitive N-alkylation and to improve handling and solubility. The choice of base is critical and depends on the reactivity of the alkylating agent and the stability of the substrate. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

While direct O-arylation is more challenging, modern cross-coupling methods, such as the Buchwald-Hartwig or Ullmann condensation reactions, can be employed. These reactions typically use a palladium or copper catalyst to couple the hydroxyl group with an aryl halide or triflate.

Direct Installation of the 4-Methylbenzyl Moiety via Etherification Protocols

The synthesis of the target compound, this compound, is achieved through a direct etherification protocol, specifically a Williamson ether synthesis. The key starting materials for this synthesis are an N-protected 3-hydroxyazetidine and 4-methylbenzyl chloride or bromide.

A typical procedure is outlined below:

Protection: 3-Hydroxyazetidine hydrochloride is treated with a protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base to yield 1-Boc-3-hydroxyazetidine. sigmaaldrich.com This step ensures that the subsequent alkylation occurs selectively on the oxygen atom.

Deprotonation: The 1-Boc-3-hydroxyazetidine is dissolved in an anhydrous polar aprotic solvent (e.g., DMF or THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide.

Alkylation: 4-Methylbenzyl chloride (or bromide) is added to the reaction mixture. The alkoxide performs a nucleophilic attack on the benzylic carbon, displacing the chloride and forming the desired ether linkage. The reaction is typically allowed to warm to room temperature and stirred until completion.

Deprotection: The final step involves the removal of the Boc protecting group. This is readily achieved under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

This sequence provides a reliable and direct route to the target compound and is adaptable for the synthesis of a wide range of 3-alkoxyazetidine derivatives.

Reactivity and Transformational Chemistry of O Substituted Azetidines

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a primary driver of azetidine reactivity, making them susceptible to reactions that relieve this strain, such as ring-opening and ring-expansion. rsc.orgrsc.orgresearchwithrutgers.com

The reactivity of the azetidine ring is a delicate balance. While the strain makes it more reactive than larger heterocycles, it is also significantly more stable than the three-membered aziridine (B145994) ring. rsc.orgresearchwithrutgers.com This stability allows for easier handling and purification while still providing a unique platform for chemical transformations that can be initiated under appropriate conditions. rsc.orgresearchwithrutgers.com The presence of substituents on the azetidine ring, including O-substituents like the (4-Methylbenzyl)oxy group, can further modulate this reactivity by introducing electronic and steric effects. magtech.com.cn The small ring size of azetidines can also lead to potential decomposition pathways not typically observed in larger ring systems. nih.gov

Ring-Opening Reactions of the Azetidine Core with Nucleophiles

One of the most characteristic reactions of azetidines is their ring-opening by nucleophiles, which alleviates the ring strain. rsc.orgresearchwithrutgers.com These reactions typically require activation of the azetidine nitrogen, often through protonation or conversion to a quaternary ammonium (B1175870) salt, making the ring more susceptible to nucleophilic attack. magtech.com.cnnih.gov The regioselectivity of the ring-opening is highly dependent on the substitution pattern of the azetidine and the nature of the nucleophile. magtech.com.cn

Nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen. Electronic effects often dictate the site of attack, with nucleophiles preferentially attacking the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn For instance, azetidines with 2-aryl or other unsaturated substituents tend to undergo C-N bond cleavage at the position adjacent to the substituent due to stabilization of the resulting intermediate. magtech.com.cn Conversely, sterically bulky or strong nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn A variety of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles, have been successfully employed in the ring-opening of azetidines. rsc.orgmagtech.com.cn

Ring Expansion Reactions to Higher-Membered Heterocycles

Azetidines can serve as valuable precursors for the synthesis of larger, higher-membered heterocycles through ring expansion reactions. rsc.orgnih.gov These transformations often involve the formation of an ylide intermediate followed by a rearrangement. For example, the reaction of azetidines with diazo compounds in the presence of a copper catalyst can lead to the formation of pyrrolidines via a one-carbon ring expansion involving a rsc.orgmagtech.com.cn-Stevens rearrangement. nih.gov

Another strategy for ring expansion involves the acid-mediated rearrangement of appropriately substituted azetidines. For instance, 2-ester-2-arylazetidine carbamates have been shown to undergo ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of Brønsted acids. acs.org This reaction is proposed to proceed through the formation of a carbocation intermediate following the acid-promoted opening of the azetidine ring. acs.org The strain of the azetidine ring is a key driving force for these rearrangements. acs.org

Functional Group Interconversions and Derivatization on the Azetidine Scaffold

The azetidine ring provides a versatile scaffold for a variety of chemical modifications, allowing for the synthesis of a diverse range of functionalized molecules. rsc.org These transformations can involve the nitrogen atom or the carbon backbone of the ring.

N-Functionalization of Azetidines (e.g., Amide Formation, Reductive Amination, Nucleophilic Aromatic Substitution)

The nitrogen atom of the azetidine ring is a common site for functionalization. It can readily undergo reactions such as acylation to form amides, reductive amination with aldehydes and ketones, and nucleophilic aromatic substitution with activated aryl halides. nih.gov These N-functionalization reactions are crucial for introducing diverse substituents and modulating the properties of the azetidine-containing molecule. The ability to deprotect the azetidine nitrogen under mild conditions is also an important consideration in synthetic strategies. rsc.org

Late-Stage Functionalization Strategies on Azetidine Derivatives

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. nih.govnih.gov This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov For azetidine derivatives, LSF strategies can target C-H bonds on the ring or its substituents. This can be achieved through various methods, including radical addition processes and metal-catalyzed C-H activation reactions. nih.gov The development of LSF methods for azetidines allows for the diversification of complex molecules without the need for de novo synthesis. nih.gov

Stereoselective Transformations of Chiral Azetidine Derivatives

The synthesis of enantiomerically pure azetidines is of significant interest due to the importance of chirality in biological activity. acs.orgacs.org Chiral azetidine derivatives can be used as building blocks in the synthesis of more complex chiral molecules. acs.orgacs.org Stereoselective transformations involving chiral azetidines can proceed with high levels of diastereoselectivity, allowing for the creation of new stereocenters with excellent control. acs.org

For example, the reduction of chiral 4-(1-chloroalkyl)azetidin-2-ones can lead to the corresponding chiral azetidines, which can then be used in subsequent stereoselective rearrangements to form other heterocyclic systems like pyrrolidines. acs.org The development of general and scalable methods for the stereoselective synthesis of C2-substituted azetidines is an active area of research. acs.org These methods often rely on the use of chiral auxiliaries to control the stereochemical outcome of the reactions. acs.org

Computational and Theoretical Studies of Azetidine Compounds

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the intrinsic properties of azetidine (B1206935) derivatives. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of these four-membered rings. acs.orgnih.gov Such calculations can elucidate the influence of various substituents on the ring's stability and reactivity. For instance, in copper-catalyzed photoredox cyclizations of ynamides to form azetidines, DFT calculations have been used to assess the impact of the electronic properties of aromatic substituents on the reaction outcome. nih.gov

A significant application of these methods is in predicting reaction feasibility. Researchers have successfully used computational models to calculate the frontier orbital energies of potential reactants for photocatalyzed azetidine synthesis. thescience.devmit.edu By matching the energy levels of the substrates in their excited states, it is possible to predict which pairs will react efficiently to form the desired azetidine ring. thescience.devmit.edu This approach allows for the rapid pre-screening of compounds, identifying promising candidates for synthesis without resorting to a purely trial-and-error experimental process. thescience.devmit.edu The electronic properties of the substrates, such as the nature of substituents on a benzyl (B1604629) group (e.g., electron-rich vs. electron-deficient), have been shown to be well-tolerated in certain azetidine formation reactions, a finding supported by both experimental and computational analysis. nih.govfrontiersin.org

Mechanistic Investigations of Azetidine-Forming and -Transforming Reactions (e.g., Transition State Calculations, Reaction Pathway Analysis)

Computational studies are crucial for mapping the intricate pathways of chemical reactions involving azetidines. By calculating the energies of transition states and intermediates, chemists can unravel complex reaction mechanisms and understand selectivity.

Several mechanistic investigations have been illuminated by theoretical calculations:

Radical Cyclizations: In the copper-catalyzed synthesis of azetidines from ynamides, DFT calculations were performed to understand the regioselectivity. The computations revealed that the radical 4-exo-dig cyclization pathway is kinetically favored over the alternative 5-endo-dig pathway, explaining the observed product formation. nih.gov

Lewis Acid-Catalyzed Aminolysis: The formation of azetidines from cis-3,4-epoxy amines, catalyzed by Lanthanum(III) triflate (La(OTf)₃), has been studied computationally. These calculations demonstrated that the energy of the transition state leading to the azetidine product is significantly lower than that of the competing pathway which would form a five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org This result was consistent with experimental observations and suggests that lanthanum complexes play a key role in controlling the regioselectivity. nih.govfrontiersin.org

Photocycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition to form azetidines, has been investigated through mechanistic studies. rsc.org In one example using 2-isoxazoline-3-carboxylates, it was found that an Ir(III) photocatalyst activates the substrate via triplet energy transfer, as the singlet excited state was determined to be unreactive toward the desired cycloaddition. rsc.org Computational studies have also helped explain the origin of selectivity in other photocycloaddition processes, revealing a C-N bond formation preceding C-C bond formation, a deviation from previously understood mechanisms. researchgate.net

Palladium-Catalyzed C-H Amination: The mechanism for a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to synthesize azetidines was proposed to involve an alkyl–Pd(IV) intermediate. rsc.org The proposed pathway involves the generation of an octahedral Pd(IV) species that undergoes intramolecular cyclization to forge the azetidine ring. rsc.org

Ring Expansion Reactions: The Rh-catalyzed one-carbon ring expansion of aziridines to produce 2-alkenyl azetidines has been studied through a combination of experiments and computation. researchgate.net These investigations point towards the involvement of a diradical pathway in the reaction mechanism. researchgate.net

Conformational Analysis of Azetidine Ring Systems

The geometry and conformational preferences of the azetidine ring are central to its chemical behavior. The ring is characterized by significant strain, with an experimentally determined ring strain energy of 25.2 kcal/mol, which is comparable to that of aziridines (26.7 kcal/mol). clockss.org This inherent strain drives much of its reactivity. rsc.org

Computational analysis is a powerful tool for studying the three-dimensional structure of azetidine derivatives. For example, in the development of 2,4-cis-substituted azetidines as ligands for asymmetric catalysis, it was reasoned that the cis-ring geometry confers an inherently concave shape. nih.gov Computational modeling of the copper complex catalyst helped to rationalize the observed stereochemical outcome of the reaction. nih.gov

In another study, a combination of DFT calculations and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments was used to analyze N-alkyl 2-oxazolinylazetidines. nih.gov The results confirmed a specific anti-arrangement between the N-substituent and the oxazoline (B21484) ring in the neutral azetidine. nih.gov Theoretical analysis of the lithiated intermediates in this system suggested the involvement of equilibrating diastereomers, which was supported by in-situ FT-IR analysis. nih.gov The conformational preferences of the acyclic precursors are also critical; the difficulty in forming four-membered rings via unimolecular cyclization is often attributed to the unfavorable conformation of the acyclic precursor for ring closure compared to the formation of 3, 5, or 6-membered rings. researchgate.net

Predictive Modeling for Substrate Scope and Reaction Yield Optimization

A major goal of modern synthetic chemistry is to move beyond qualitative assessments of reaction scope towards quantitative, predictive models. nih.govnih.gov Computational chemistry is at the forefront of this effort, enabling the prediction of reaction outcomes and the optimization of yields before extensive experimental work is undertaken. thescience.dev

A notable example is the development of computational models to guide the photocatalytic synthesis of azetidines from alkenes and oximes. thescience.devmit.edu Researchers at MIT and the University of Michigan created a predictive model based on two key factors:

Frontier Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants in their excited states were calculated to predict reactivity. thescience.devmit.edu

This computational pre-screening allowed the researchers to identify promising substrate pairings from a large pool of possibilities. thescience.dev Of 27 computationally studied combinations, 18 were tested experimentally, and the model's predictions regarding which reactions would work proved to be largely accurate. thescience.devmit.edu This approach significantly expands the potential substrate scope beyond what might be assumed, demonstrating that a wider range of substrates is accessible for azetidine synthesis than previously thought. thescience.devmit.edu

Table 1: Computational Approach for Predicting Azetidine Synthesis

| Computational Step | Parameter Calculated | Purpose | Citation |

|---|---|---|---|

| 1 | Frontier Orbital Energies (Excited State) | Predicts if a reaction between a given alkene and oxime is energetically favorable. | thescience.devmit.edu |

| 2 | Steric Accessibility of Oxime Carbon | Models a factor that influences the overall yield of the reaction. | thescience.devmit.edu |

| 3 | In Silico Screening | Combines energy and steric predictions to identify substrate pairs with a high probability of forming azetidines in good yield. | thescience.devmit.edu |

This type of predictive modeling represents a shift from qualitative descriptions of substrate tolerance to quantitative, information-rich assessments that can accelerate the discovery of new reactions and functional molecules. nih.gov By systematically developing substrate libraries and using computational descriptors, robust mathematical models can be built to elucidate trends in reaction outcomes and predict the performance of novel substrates. nih.govnih.gov

Applications of 3 4 Methylbenzyl Oxy Azetidine and Analogues As Building Blocks in Organic Synthesis

Integration into Complex Chemical Architectures and Target Synthesis

For instance, the synthesis of novel azetidine-based compounds often involves the use of precursors like 3-((4-methylbenzyl)oxy)azetidine. These precursors can undergo a series of reactions, such as N-alkylation and subsequent cyclization reactions, to form more intricate fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net A study on the synthesis of a diverse collection of azetidine-based scaffolds for CNS-focused libraries demonstrated the versatility of such building blocks. nih.govbroadinstitute.orgnih.gov The process often starts with multi-gram scale synthesis of trisubstituted azetidines, which are then diversified through various chemical transformations. acs.org

The strategic integration of the this compound moiety allows for the precise placement of functional groups in three-dimensional space, a key aspect in the design of bioactive molecules. This approach has been successfully employed in the synthesis of various pharmacologically relevant compounds, including those with potential applications as anticancer, antibacterial, and antiviral agents. nih.gov

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy to explore novel chemical space and generate libraries of structurally diverse molecules for high-throughput screening. researchgate.net this compound and its analogues are excellent starting points for DOS due to the multiple reaction sites on the azetidine (B1206935) ring. The nitrogen atom can be functionalized, and the substituent at the 3-position can be modified, leading to a wide array of molecular frameworks.

One notable application is the generation of libraries containing fused, bridged, and spirocyclic azetidine scaffolds. nih.govresearchgate.net These complex structures are often inaccessible through traditional synthetic methods. For example, a densely functionalized azetidine ring system can be diversified to access a wide variety of molecular architectures. nih.govbroadinstitute.orgnih.gov A solid-phase synthesis approach has been described for generating a library of 1976 spirocyclic azetidines, highlighting the efficiency of using azetidine building blocks in DOS. nih.govbroadinstitute.orgnih.govacs.org

The resulting libraries of compounds can then be screened for biological activity, leading to the discovery of new lead compounds for drug development. This strategy has been particularly successful in identifying molecules with potential applications in treating central nervous system disorders. nih.govbroadinstitute.orgnih.gov

Design and Synthesis of Conformationally Restricted Scaffolds

The conformational rigidity of the azetidine ring is a key feature that is exploited in the design of conformationally restricted scaffolds. By limiting the number of accessible conformations, medicinal chemists can design molecules with higher binding affinity and selectivity for their biological targets. The incorporation of the this compound unit introduces a significant degree of rigidity into a molecule.

This principle is applied in the synthesis of various biologically active compounds where a specific three-dimensional arrangement of functional groups is required for activity. The azetidine ring acts as a rigid core, orienting the substituents in a well-defined manner. This has proven to be a valuable strategy in the development of potent and selective inhibitors of various enzymes and receptors. nih.gov For instance, the satisfactory stability and molecular rigidity of the azetidine scaffold have made it a valuable tool for medicinal researchers. nih.gov

Role in Fragment-Based Approaches to Chemical Entity Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds. ebiotrade.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent and selective drug candidates.

Azetidine derivatives, including those related to this compound, are well-suited for FBDD due to their relatively simple structures and the ability to introduce chemical handles for fragment elaboration. The rigid nature of the azetidine ring can also provide valuable information about the required orientation of functional groups for binding to the target.

A general fragment-based approach has been developed to identify and optimize bioactive ligands targeting RNA, which was previously considered "undruggable". nih.gov This method involves identifying low molecular weight fragments that bind to a specific RNA target and then assembling them to create a high-affinity inhibitor. nih.gov While the direct use of this compound in such studies is not explicitly detailed in the provided context, the principles of FBDD are applicable to azetidine-containing fragments in the discovery of new chemical entities.

Future Research Directions in O Substituted Azetidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

A primary objective for the future of O-substituted azetidine (B1206935) synthesis is the creation of environmentally friendly and sustainable protocols. This involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

One promising approach is the use of microwave-assisted synthesis in aqueous media. researchgate.netrasayanjournal.co.in This method offers several advantages, including accelerated reaction times, often leading to higher yields and purity of the final azetidine products. researchgate.net The use of water as a solvent is particularly attractive from a green chemistry perspective, as it is non-toxic, non-flammable, and readily available. researchgate.net Research in this area will likely focus on expanding the scope of microwave-assisted cyclization reactions for the synthesis of a wider variety of O-substituted azetidines.

Another key aspect of sustainable synthesis is the avoidance of toxic reagents. For instance, traditional methods for synthesizing azetidin-3-ones, which can be precursors to O-substituted azetidines, have often relied on the use of potentially explosive diazo compounds. nih.gov Future methodologies will likely focus on developing alternative, safer routes that bypass these hazardous intermediates. nih.gov Additionally, developing synthetic strategies that avoid the use of toxic reagents for the activation of hydroxyl groups in amino alcohols will be a significant step forward.

The principles of atom economy will also be a guiding factor in the development of new synthetic methods. Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes represent a highly atom-economic approach to constructing the azetidine ring. acs.orgacs.org These reactions, which can be induced by photoredox catalysis using ambient air as an oxidant, offer a stereoselective and high-yielding route to functionalized azetidines. acs.orgacs.org

Exploration of Novel Catalytic Systems and Energy Input Methods for Azetidine Synthesis

The discovery and application of novel catalytic systems are central to advancing azetidine synthesis, enabling milder reaction conditions, and improving selectivity.

Photocatalysis has emerged as a powerful tool, utilizing visible light to drive reactions that are often difficult to achieve through traditional thermal methods. mit.educhemrxiv.orgchemrxiv.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has been a notable example, although challenges with regio- and diastereoselectivity remain. chemrxiv.orgproquest.com Future work will likely focus on developing new photosensitizers and reaction conditions to overcome these limitations. chemrxiv.orgchemrxiv.org For example, novel organic photosensitizers are being investigated to orchestrate key energy-transfer processes in the synthesis of densely functionalized azetidines. chemrxiv.orgchemrxiv.org Photo-induced copper catalysis is another promising avenue, enabling the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. the-innovation.org

Novel Metal Catalysis continues to be a fertile ground for innovation. Researchers are exploring a range of metals to catalyze various transformations leading to azetidine rings:

Lanthanide Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.org This method is tolerant of various functional groups and proceeds in high yield. frontiersin.org

Gold Catalysis: Gold-catalyzed intermolecular oxidation of alkynes provides a route to reactive α-oxo gold carbenes, which can undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov

Palladium Catalysis: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been successfully applied to the synthesis of azetidines from picolinamide-protected amine substrates. organic-chemistry.org

Copper Catalysis: Copper-catalyzed multicomponent reactions offer a pathway to functionalized azetidines under mild conditions. organic-chemistry.org

Alternative Energy Inputs , such as microwave irradiation, have already demonstrated their utility in accelerating reactions and improving yields. researchgate.netrasayanjournal.co.iniosrjournals.org Mechanochemistry, the use of mechanical force to induce chemical reactions, presents another intriguing, albeit less explored, avenue for azetidine synthesis. acs.org The torquoselective mechanochemical activation of the Staudinger reaction to form β-lactams, which can be precursors to azetidines, highlights the potential of this approach. acs.org

| Catalytic System | Reaction Type | Advantages |

| Photocatalysis | [2+2] Cycloadditions, Radical Cascades | Mild conditions, Use of visible light, High atom economy. acs.orgchemrxiv.orgchemrxiv.org |

| Lanthanide Catalysis | Intramolecular aminolysis of epoxides | High regioselectivity, Functional group tolerance. frontiersin.org |

| Gold Catalysis | Oxidative cyclization of alkynes | Avoids toxic diazo intermediates. nih.gov |

| Palladium Catalysis | C-H Amination | Functionalization of unactivated C-H bonds. organic-chemistry.org |

| Copper Catalysis | Multicomponent reactions | Mild conditions, Good to excellent yields. organic-chemistry.org |

| Microwave-Assisted | Cyclization | Rapid, High yields, Use of aqueous media. researchgate.net |

Advances in Divergent Synthesis and Modular Functionalization Strategies

To fully explore the chemical space around the O-substituted azetidine scaffold, the development of divergent and modular synthetic strategies is paramount. These approaches allow for the rapid generation of diverse libraries of compounds from common intermediates, which is highly valuable in drug discovery. chemrxiv.orgrsc.orgrsc.org

Divergent Synthesis aims to create a variety of structurally distinct molecules from a single starting material through the selective reaction of different functional groups. chemrxiv.orgacs.org For example, the tunable divergent reactivity of aziridinium (B1262131) ylides can be harnessed to produce either azetidines or piperidines by carefully selecting the catalyst and carbene precursor. chemrxiv.orgacs.org The development of methods to access densely functionalized azetidine ring systems that can be diversified into a wide array of fused, bridged, and spirocyclic systems is a key area of research. acs.orgnih.govnih.gov

Modular Functionalization focuses on the sequential introduction of different building blocks to a core scaffold. Strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) is a powerful modular approach for the synthesis of enantiopure azetidines. acs.orgnih.gov This method allows for the parallel synthesis of stereodefined azetidines that would be difficult to produce otherwise. acs.orgnih.gov Another promising modular strategy is electrophilic azetidinylation, which uses reagents like azetidinyl trichloroacetimidates to directly install the azetidine ring onto a wide range of nucleophiles. chemrxiv.orgrsc.orgrsc.orgchemrxiv.org This "any-stage" functionalization simplifies the synthesis of medicinally relevant structures and facilitates the creation of azetidine analogues of existing drugs. chemrxiv.orgrsc.orgrsc.org

The ability to generate large, diverse libraries of azetidine-based compounds is a significant advantage of these strategies. acs.orgnih.govnih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines demonstrates the potential of these approaches for creating lead-like molecules for drug discovery, particularly for central nervous system targets. acs.orgnih.govnih.gov

| Strategy | Description | Key Features |

| Divergent Synthesis | Generation of structurally diverse molecules from a common intermediate. chemrxiv.orgacs.org | Access to fused, bridged, and spirocyclic systems. acs.orgnih.govnih.gov |

| Modular Functionalization | Sequential introduction of building blocks to a core scaffold. acs.orgnih.gov | "Any-stage" installation of the azetidine ring. chemrxiv.orgrsc.orgrsc.org |

Synergistic Approaches Integrating Computational Chemistry and Experimental Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of synthetic routes to O-substituted azetidines. mit.edu Computational models can provide valuable insights into reaction mechanisms, predict the feasibility of proposed reactions, and guide the selection of substrates and catalysts. mit.educhemrxiv.org

For instance, researchers have used computational modeling to predict the outcome of photocatalyzed reactions to form azetidines. mit.edu By calculating the frontier orbital energies of different alkenes and oximes, they could predict which pairs would successfully react. mit.edu This predictive power allows chemists to move beyond a trial-and-error approach and instead focus on reactions with a high probability of success. mit.edu

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the factors that control the divergent reactivity of intermediates like aziridinium ylides, shedding light on how to steer a reaction towards the desired azetidine product. chemrxiv.org Similarly, computational analysis has been used to elucidate the mechanism of lanthanide-catalyzed azetidine synthesis, explaining the observed regioselectivity. frontiersin.org

The synergy between computational prediction and experimental validation is a key theme for future research. As computational models become more sophisticated and accurate, they will play an increasingly important role in the rational design of synthetic strategies for complex molecules like O-substituted azetidines. This integrated approach will not only accelerate the pace of discovery but also lead to the development of more efficient and selective synthetic methods.

Q & A

Q. How can researchers optimize the synthesis of 3-((4-Methylbenzyl)oxy)azetidine?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Temperature and Time : Adjusting reaction temperature (e.g., 45°C for 1 hour as in triazine derivatives) and monitoring reaction progress via TLC .

- Catalysts : Testing Lewis acids or bases to improve yield and selectivity.

- Purification : Employing column chromatography or recrystallization for high-purity isolation.

- Structural Confirmation : Using NMR, IR, and mass spectrometry for characterization .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Chromatography : HPLC or GC-MS for purity assessment.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Intermediate Research Questions

Q. How should experimental designs be structured to study the compound’s physicochemical properties?

Methodological Answer:

- Factorial Design : Test multiple variables (e.g., solvent polarity, pH) simultaneously to identify interactions .

- Control Groups : Include a control (e.g., unmodified azetidine) to isolate the effects of the 4-methylbenzyloxy group .

- Replication : Conduct triplicate trials to ensure reproducibility.

Q. What strategies validate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ calculations.

- Dose-Response Curves : Establish potency and efficacy across concentrations.

- Negative Controls : Include known inhibitors to benchmark activity .

Advanced Research Questions

Q. How can computational modeling enhance understanding of the compound’s reactivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) using software like COMSOL .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Hybrid Approaches : Combine MD and QM for multi-scale insights into reaction pathways .

Q. How do researchers resolve contradictions in experimental data (e.g., conflicting solubility or activity results)?

Methodological Answer:

- Systematic Review : Re-examine variables (e.g., solvent purity, humidity) that may introduce variability .

- Cross-Validation : Use orthogonal methods (e.g., UV-Vis vs. fluorescence assays) to confirm findings .

- Meta-Analysis : Aggregate data from independent studies to identify trends or outliers .

Q. What advanced methodologies probe the compound’s adsorption and surface interactions?

Methodological Answer:

- Microspectroscopic Imaging : Analyze surface adsorption using AFM-IR or Raman microscopy .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics on model surfaces (e.g., silica nanoparticles) .

- Environmental Chamber Studies : Mimic real-world conditions (e.g., humidity, temperature) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.